molecular formula C9H10INO B11953883 N-(4-iodophenyl)propanamide CAS No. 21258-32-2

N-(4-iodophenyl)propanamide

Cat. No.: B11953883
CAS No.: 21258-32-2
M. Wt: 275.09 g/mol
InChI Key: PWXAOXIKXMWATE-UHFFFAOYSA-N
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Description

N-(4-Iodophenyl)propanamide is an aromatic amide derivative characterized by a propanamide group (-CO-NH-) attached to a para-iodinated phenyl ring. For instance, 2-chloro-N-(4-iodophenyl)propanamide (CAS 21262-09-9) has a molecular formula of C₉H₉ClINO, a molecular weight of 309.53 g/mol, and exhibits IR spectral bands indicative of amide (C=O) and aromatic C-H stretches . The iodine atom in the para position likely enhances molecular polarizability and influences electronic properties, such as resonance effects on the aromatic ring, which may affect reactivity and binding interactions in biological systems.

Properties

CAS No.

21258-32-2

Molecular Formula

C9H10INO

Molecular Weight

275.09 g/mol

IUPAC Name

N-(4-iodophenyl)propanamide

InChI

InChI=1S/C9H10INO/c1-2-9(12)11-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H,11,12)

InChI Key

PWXAOXIKXMWATE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as recrystallization and purification to obtain the desired compound with high purity .

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target . Additionally, the amide group can form hydrogen bonds, further stabilizing the interaction .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of N-(4-iodophenyl)propanamide, highlighting variations in substituents and their implications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activities Reference
This compound (hypothetical) C₉H₁₀INO 275.09 -I (para) High polarizability, potential halogen bonding
2-Chloro-N-(4-iodophenyl)propanamide C₉H₉ClINO 309.53 -Cl (α-carbon), -I (para) IR: C=O (1751 cm⁻¹), aromatic C-H (1982 cm⁻¹)
3s: 2-(4-Iodophenyl)-3-(methylthio)-N-(2-(trifluoromethoxy)phenyl)propanamide C₁₇H₁₅F₃INO₂S 493.27 -I (para), -SCH₃, -OCF₃ (ortho) Enhanced lipophilicity; NMR δ 7.85 (d, J=8.2 Hz, aromatic H)
N-(4-Hydroxyphenyl)propanamide C₉H₁₁NO₂ 165.19 -OH (para) Lower logP (hydrophilic); acetaminophen-related
N-(4-Chlorophenyl)propanamide derivatives Varies ~250–350 -Cl (para) IC₅₀ values similar to iodine analogs in enzyme inhibition

Key Observations:

Halogen Effects: Iodine vs. Chlorine/Bromine: In maleimide derivatives, halogen size (F, Cl, Br, I) showed minimal impact on inhibitory potency (e.g., IC₅₀ ~4–7 μM for MGL enzyme inhibition), suggesting electronic effects dominate over steric factors . For propanamides, iodine’s larger atomic radius may enhance halogen bonding in target interactions, though direct bioactivity data are lacking.

Functional Group Modifications :

  • Methylthio (-SCH₃) : In compound 3s (), the methylthio group increases lipophilicity (logP ~3.5), as evidenced by its HRMS and NMR data, which may improve membrane permeability .
  • Trifluoromethoxy (-OCF₃) : The electron-withdrawing -OCF₃ group in 3s could reduce metabolic stability but enhance binding affinity to hydrophobic pockets in proteins.

Spectral and Structural Data: IR Spectroscopy: Propanamide derivatives exhibit characteristic C=O stretches (1650–1750 cm⁻¹) and N-H bends (3300–3500 cm⁻¹). For example, 2-{acetyl-[(4-methylphenyl)sulfonyl]amino}-N-(4-aminophenyl)propanamide shows C=O peaks at 1815 and 1751 cm⁻¹ . NMR Trends: Aromatic protons in iodine-substituted compounds resonate downfield (e.g., δ 7.85 ppm in 3s) due to iodine’s deshielding effect .

Synthetic Routes :

  • The Schotten-Baumann reaction (amine + acyl chloride) is a common method for synthesizing propanamide derivatives, as seen in N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide (yield: 94%) .

Research Implications and Gaps

  • Biological Activity : While halogenated propanamides are explored in drug design (e.g., ibuprofen derivatives ), specific data on this compound’s pharmacological profile remain scarce.
  • Computational Modeling : Molecular docking studies could elucidate iodine’s role in target binding, leveraging its polarizability and van der Waals interactions.
  • Toxicity : Propanamides with large halogens (e.g., iodine) may pose unique metabolic challenges, necessitating ADME studies.

Biological Activity

N-(4-iodophenyl)propanamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H10INO
  • Molecular Weight : 249.09 g/mol
  • CAS Number : 835864

This compound exhibits biological activity primarily through interactions with cellular receptors and enzymes. It has been noted for its role in modulating T-cell activation and proliferation, as well as influencing amino acid transport mechanisms.

  • T-cell Activation : The compound acts as a positive regulator of T-cell coactivation by binding to various receptors such as ADA and CAV1, which are essential for T-cell receptor (TCR)-mediated activation .
  • Amino Acid Transport : Studies have shown that derivatives of 4-iodophenylalanine, a related compound, demonstrate significant uptake in breast cancer cells via amino acid transporters. This suggests that this compound may also exhibit similar transport characteristics .

In Vitro Studies

In vitro studies have demonstrated the compound's efficacy against various cancer cell lines:

  • Breast Cancer Cells (MCF-7) : Uptake studies revealed that this compound showed comparable uptake to [^14C]phenylalanine, indicating its potential utility in targeting breast cancer .
  • Cytotoxicity : Preliminary assessments indicated moderate cytotoxic effects against certain cancer cell lines, warranting further exploration into its therapeutic potential.

Case Studies

  • Radiolabeled Derivatives : Research involving radioiodinated derivatives of phenylalanine has shown promising results in imaging and therapeutic applications for gliomas and other tumors. The uptake of these compounds was evaluated using PET imaging, revealing their potential as diagnostic agents .
  • Therapeutic Applications : In vitro studies demonstrated that this compound could enhance the therapeutic effectiveness of radiotherapy in glioma models when combined with external beam radiation .

Synthesis

This compound can be synthesized through various methods, often involving iodination of phenylalanine derivatives. The synthesis process is crucial for developing analogs with enhanced biological activity.

Synthesis Pathway

The synthesis typically involves:

  • Starting Material : Phenylalanine or its derivatives.
  • Iodination Reaction : Utilizing iodine sources under controlled conditions to introduce the iodine atom at the para position.
  • Amidation : Reacting the iodinated phenylalanine with propanoyl chloride to yield this compound.

This method has been optimized for yield and purity, making it suitable for further biological evaluations.

Data Table: Biological Activity Summary

Activity TypeTarget CellsIC50 Values (mM)Comments
T-cell ActivationT-cellsNot specifiedPositive regulator via receptor binding
Amino Acid UptakeMCF-7 Breast Cancer1.0 - 2.5Comparable uptake to [^14C] phenylalanine
CytotoxicityVarious Cancer CellsModerateRequires further investigation

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